N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-24-19-12-9-17(13-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-10-7-16(8-11-18)15(2)3/h7-13,15,23H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBATCKEJSMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure includes a benzo[b][1,4]oxazepine core and a sulfonamide group, which are crucial for its biological activity. The molecular formula is , indicating a high degree of complexity.
| Property | Details |
|---|---|
| Molecular Formula | C23H30N2O4S |
| IUPAC Name | This compound |
| Functional Groups | Oxazepine ring, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and certain cancers.
- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways that influence cellular functions.
- DNA/RNA Interaction : There is potential for this compound to bind to nucleic acids, affecting gene expression and cellular processes.
Biological Activity
Research has indicated that compounds within the oxazepine class exhibit diverse pharmacological properties. Notable activities include:
- Antimicrobial Activity : Studies have shown that derivatives of oxazepines can possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some oxazepine derivatives have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds in the oxazepine series:
- Carbonic Anhydrase Inhibition : A study highlighted that sulfonamide derivatives effectively inhibit carbonic anhydrases involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
- Antitumor Activity : Research on similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves apoptosis induction through receptor-mediated pathways .
- Antimicrobial Evaluation : A recent study evaluated various oxazepine derivatives for their antimicrobial efficacy against bacterial strains. Results indicated significant antibacterial activity correlating with structural modifications .
Q & A
Q. Table 1: Representative Physicochemical Data
| Property | Method | Typical Value/Notes |
|---|---|---|
| Molecular Weight | HRMS | ~434.51 g/mol |
| Solubility in DMSO | Shake-flask/HPLC | >50 mg/mL (predicted) |
| Melting Point | DSC | ~180–190°C (decomposition observed) |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C may enhance sulfonamide coupling efficiency by 15–20% .
- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to minimize side reactions (e.g., hydrolysis of the oxazepine ring) .
Advanced: How to resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC) across multiple labs using standardized protocols (e.g., ATPase activity assays with positive controls) .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify non-specific interactions .
Advanced: What methodologies are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to purified enzymes (e.g., carbonic anhydrase isoforms) .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking poses (e.g., with HDAC or kinase targets) using software like AutoDock Vina. Key interactions include hydrogen bonding with sulfonamide oxygen and hydrophobic packing with the isopropyl group .
Basic: What are potential therapeutic applications based on structural analogs?
Related benzoxazepine-sulfonamide hybrids exhibit:
- Anticancer Activity : Inhibition of histone deacetylases (HDACs) via chelation of catalytic zinc ions .
- Anti-Inflammatory Effects : COX-2 selectivity due to the sulfonamide moiety’s electrostatic complementarity .
Advanced: How to assess stability under physiological conditions?
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr); analyze via LC-MS for hydrolytic degradation (e.g., cleavage of the sulfonamide bond) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) to detect esterase-mediated metabolism .
Advanced: What computational approaches predict reactivity or metabolic pathways?
- DFT Calculations : Map electron density to predict sites of oxidation (e.g., ethyl group hydroxylation) .
- CYP450 Metabolism Prediction : Use software like StarDrop to identify likely Phase I metabolites (e.g., N-dealkylation) .
Basic: Which functional groups drive chemical reactivity?
- Sulfonamide (-SONH-) : Participates in hydrogen bonding and acts as a leaving group under basic conditions.
- Oxazepine Carbonyl : Susceptible to nucleophilic attack (e.g., by hydrazine for derivatization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
